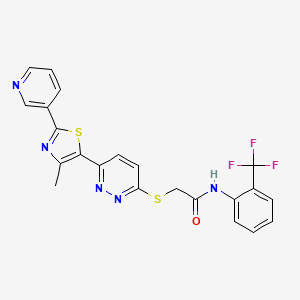
N-(2-(乙磺酰基)-1,2,3,4-四氢异喹啉-7-基)-3-氟苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a synthetic organic compound. Its complex structure suggests it likely has specialized applications in fields like medicinal chemistry, pharmacology, and possibly materials science. Each segment of the molecule contributes to its overall functionality and reactivity.
科学研究应用
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide finds applications in multiple research domains:
Chemistry: As a building block in complex organic synthesis.
Biology: Potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, possibly influencing neurotransmitter pathways or as an inhibitor of specific enzymes.
Industry: In materials science, it may be used to create specialized polymers or advanced materials due to its unique functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multi-step synthesis
Tetrahydroisoquinoline Synthesis: This can be achieved through hydrogenation of isoquinoline in the presence of a suitable catalyst.
Ethylsulfonyl Introduction: Ethyl sulfonyl chloride can be reacted with the tetrahydroisoquinoline core under basic conditions.
3-Fluorobenzenesulfonamide Attachment: This step involves reacting the intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrially, the production might involve optimizing each step to maximize yield and purity. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The ethylsulfonyl group might be oxidized to a sulfone.
Reduction: Under specific conditions, selective reduction of functional groups might occur, possibly altering the tetrahydroisoquinoline ring.
Substitution: The benzene ring with a fluorine atom could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products
The primary products from these reactions vary but could include oxidized sulfones, reduced tetrahydroisoquinoline derivatives, or substituted aromatic compounds.
作用机制
The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, influencing biological processes. The presence of sulfonyl and fluorine groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-bromobenzenesulfonamide
Uniqueness
What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide apart is its specific functional groups combination, influencing its physicochemical properties and reactivity. The ethylsulfonyl and 3-fluorobenzenesulfonamide groups confer unique attributes, potentially enhancing biological activity and industrial utility.
This detailed article scratches the surface. Anything to dive deeper into?
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLUOYZNVRJWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
![2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2548398.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)

